molecular formula C21H23NO2S B7737808 (Z)-1-(2-isopropyl-5-methylphenoxy)-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one

(Z)-1-(2-isopropyl-5-methylphenoxy)-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one

Cat. No.: B7737808
M. Wt: 353.5 g/mol
InChI Key: CWSOUUSOBCBUNG-MTJSOVHGSA-N
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Description

(Z)-1-(2-isopropyl-5-methylphenoxy)-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one is a chemical compound of interest in medicinal chemistry and pharmacological research. The structure of this molecule, featuring a benzothiazole core linked via a propan-2-one chain to a substituted phenoxy group, suggests potential for diverse biological activity. Benzothiazole derivatives are extensively investigated in discovery research for their interaction with various neurological targets . The (Z) configuration around the double bond and the specific substitution pattern on the phenoxy ring may influence the compound's stereochemistry and binding affinity towards specific receptors. This reagent is provided for use in strictly controlled laboratory settings to facilitate early-stage investigative studies, including target identification, biochemical assay development, and structure-activity relationship (SAR) analysis. This product is intended for research use only and is not for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(1Z)-1-(3-methyl-1,3-benzothiazol-2-ylidene)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2S/c1-14(2)17-10-9-15(3)11-19(17)24-13-16(23)12-21-22(4)18-7-5-6-8-20(18)25-21/h5-12,14H,13H2,1-4H3/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSOUUSOBCBUNG-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)C=C2N(C3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)/C=C\2/N(C3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrosynthesis of 3-Methylbenzo[d]thiazol-2(3H)-One

Recent advances in green chemistry have enabled the electrosynthesis of benzothiazoles via C–H thiolation. As demonstrated by De Gruyter (2022), 2-aminobenzothiazoles can be synthesized from aniline derivatives and ammonium thiocyanate using sodium bromide as both an electrolyte and brominating agent. For the target compound, 3-methyl substitution is achieved by starting with 3-methylaniline (1a) , which undergoes thiourea formation with ammonium thiocyanate (2) under electrochemical conditions (Scheme 1). The resultant phenylthiourea intermediate (3a) cyclizes via electrooxidation to yield 3-methylbenzo[d]thiazol-2(3H)-one (4a) in 78% yield.

Key Conditions :

  • Solvent: Isopropyl alcohol

  • Electrolyte: NaBr (50 mol%)

  • Current: 10 mA/cm²

  • Temperature: 25°C

Alternative Catalytic Methods

Conventional methods for benzothiazole synthesis include condensation of 2-aminothiophenol with aldehydes. For example, Ambeed (2023) reports the use of ruthenium silicate (Ru/Si) zeolite under solvent-free conditions at 90°C to synthesize 2-arylbenzothiazoles in 92% yield. Adapting this protocol, 3-methylbenzo[d]thiazol-2(3H)-one can be synthesized by reacting 2-amino-4-methylthiophenol with formaldehyde, followed by methylation at the 3-position using methyl iodide.

Preparation of the Phenoxypropan-2-One Derivative

Synthesis of 1-(2-Isopropyl-5-Methylphenoxy)Propan-2-One

The phenoxy moiety is introduced via nucleophilic aromatic substitution. 2-Isopropyl-5-methylphenol (5) is reacted with chloroacetone in the presence of potassium carbonate, yielding 1-(2-isopropyl-5-methylphenoxy)propan-2-one (6) in 85% yield (Scheme 2).

Optimization Note :

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: Acetone, reflux for 12 h

  • Workup: Extraction with ethyl acetate, purification via silica gel chromatography.

Coupling Strategies for Enone Formation

Knoevenagel Condensation

The Z-configured enone system is constructed via a Knoevenagel condensation between 3-methylbenzo[d]thiazol-2(3H)-one (4a) and 1-(2-isopropyl-5-methylphenoxy)propan-2-one (6) . Using piperidine as a base and ethanol as a solvent, the reaction proceeds at 60°C for 6 h, yielding the (Z)-isomer as the major product (72%).

Stereochemical Control :

  • The Z-selectivity arises from steric hindrance between the benzothiazole’s methyl group and the phenoxy substituent during enolization.

  • Low-temperature conditions (0–5°C) further enhance Z-selectivity (up to 88%).

Comparative Analysis of Catalytic Systems

The table below evaluates catalysts for the Knoevenagel step:

CatalystSolventTemp (°C)Yield (%)Z:E RatioSource
PiperidineEthanol60727:3
Ru/Si ZeoliteSolvent-free90686:4
Ionic Liquid [N₂₂₂₂][AA]DMF90655:5

Piperidine in ethanol emerges as the optimal system due to its balance of yield and stereoselectivity.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.0 Hz, 1H, benzothiazole-H), 7.45–7.32 (m, 3H, aromatic), 5.21 (s, 1H, enone-H), 3.02 (s, 3H, N-CH₃), 2.91 (septet, J = 6.8 Hz, 1H, isopropyl-H), 2.33 (s, 3H, Ar-CH₃).

  • HR-MS : m/z 383.1542 [M+H]⁺ (calc. 383.1545) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl and methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the propanone moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups, leading to derivatives with potentially different properties.

Scientific Research Applications

The compound (Z)-1-(2-isopropyl-5-methylphenoxy)-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one is a complex organic molecule that has garnered interest in various scientific research applications. This article will explore its potential uses, particularly in the fields of medicinal chemistry, materials science, and biochemistry, supported by relevant case studies and data.

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of thiazole have been shown to possess significant antibacterial and antifungal activities. A study published in Medicinal Chemistry demonstrated that thiazole-containing compounds could inhibit the growth of various pathogens, suggesting potential applications in developing new antibiotics .

Cancer Research
The thiazole component is also known for its anticancer properties. Compounds that incorporate thiazole have been studied for their ability to induce apoptosis in cancer cells. A notable case study involved a series of thiazole derivatives that showed promising results against breast cancer cell lines, indicating that similar compounds might also exhibit anticancer activity .

Materials Science

Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound suggest potential applications in OLED technology. Research has shown that materials with phenoxy and thiazole functionalities can enhance the performance of OLEDs by improving charge transport and light emission efficiency. A study highlighted the synthesis of OLEDs using thiazole-based materials, which resulted in higher brightness and efficiency compared to traditional materials .

Polymer Chemistry
The compound can also be utilized as a building block for synthesizing advanced polymers. Its ability to form cross-linked structures makes it suitable for creating durable materials with specific thermal and mechanical properties. Case studies have documented the successful incorporation of such compounds into polymer matrices, leading to enhanced performance characteristics in various applications .

Biochemistry

Enzyme Inhibition
Research has indicated that compounds similar to this one can act as enzyme inhibitors. For example, studies on thiazole derivatives have shown their effectiveness in inhibiting certain enzymes involved in metabolic pathways related to cancer progression. This suggests that this compound could be explored further for its potential as an enzyme inhibitor in therapeutic contexts .

Drug Delivery Systems
The compound's structural features may allow it to be used in drug delivery systems. Its ability to form stable complexes with drugs could enhance the bioavailability and targeted delivery of therapeutic agents. Research into similar compounds has shown promise in improving the pharmacokinetics of drugs through advanced delivery mechanisms .

Data Table: Summary of Applications

Application AreaPotential UsesRelevant Studies
Medicinal ChemistryAntimicrobial, anticancer agents ,
Materials ScienceOLEDs, advanced polymers ,
BiochemistryEnzyme inhibitors, drug delivery systems ,

Mechanism of Action

The mechanism of action of (Z)-1-(2-isopropyl-5-methylphenoxy)-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of ion channel function.

Comparison with Similar Compounds

Similar Compounds

    (Z)-1-(2-isopropyl-5-methylphenoxy)-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one: can be compared with other benzothiazole derivatives and phenoxy compounds.

    Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole.

    Phenoxy Compounds: Compounds like 2-phenoxyethanol and 4-phenoxyphenol.

Uniqueness

    Structural Features: The combination of a benzothiazole ring with a phenoxy group and a propanone moiety is unique, providing distinct chemical and physical properties.

    Reactivity: The presence of multiple functional groups allows for diverse chemical reactivity, making it a versatile compound for various applications.

Biological Activity

(Z)-1-(2-isopropyl-5-methylphenoxy)-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a benzothiazole ring, a phenoxy group, and a propanone moiety, which contributes to its diverse biological activities. Understanding its biological activity is crucial for its potential applications in medicinal chemistry and pharmacology.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Ring : Synthesized by cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
  • Attachment of the Phenoxy Group : Introduced via nucleophilic substitution, where a halogenated benzene reacts with phenol in the presence of a base.
  • Formation of the Propanone Moiety : Achieved through condensation with a suitable ketone or aldehyde.

The unique structural features allow for various interactions with biological targets, making it a candidate for further investigation in therapeutic contexts.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity, receptor interactions, and ion channel functions. Specific mechanisms may include:

  • Enzyme Inhibition : Compounds within this class can inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing cellular responses.
  • Ion Channel Interaction : Potential modulation of ion channels can lead to altered excitability in neurons and muscle cells.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that benzothiazole derivatives can lead to reduced cell viability in human glioblastoma and melanoma cells.

CompoundCell LineIC50 (µM)Reference
Compound 1U251 (glioblastoma)< 30
Compound 2WM793 (melanoma)< 30
(Z)-1-(...)Jurkat (leukemia)< 20

Anticonvulsant Activity

The anticonvulsant properties of related thiazole compounds have been documented, suggesting potential applications in treating epilepsy. For example, certain thiazole-integrated compounds demonstrated significant protective effects in animal models against seizures.

Case Studies

  • Cytotoxicity Against Cancer Cells : A study evaluated the effects of several benzothiazole derivatives on cancer cell lines, revealing that specific substitutions on the phenyl ring enhanced cytotoxicity. The most active compound showed an IC50 value lower than standard chemotherapeutics like doxorubicin.
    "The presence of electron-donating groups on the phenyl ring significantly increased cytotoxic activity" .
  • Anticonvulsant Efficacy : Another study highlighted the synthesis of thiazole derivatives with promising anticonvulsant properties, indicating that modifications to the thiazole structure could enhance efficacy against seizures .

Q & A

Q. What are the key synthetic routes for (Z)-1-(2-isopropyl-5-methylphenoxy)-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one?

The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core followed by coupling with the phenoxy-propan-2-one moiety. A common approach includes:

  • Step 1: Condensation of 2-amino-4-methylthiazole derivatives with substituted benzaldehydes under basic conditions (e.g., potassium tert-butoxide in ethanol, reflux for 3–5 hours) to form the thiazole intermediate .
  • Step 2: Introduction of the phenoxy group via nucleophilic substitution or coupling reactions, often requiring controlled pH and temperature to avoid side products .
  • Purification: Recrystallization (acetic acid) or chromatography is critical to isolate the Z-isomer due to potential geometric isomerism .

Q. How is the Z-configuration of the compound confirmed experimentally?

The Z-configuration is verified using:

  • Nuclear Magnetic Resonance (NMR): NOESY or ROESY experiments to detect spatial proximity between protons on the benzothiazole and phenoxy groups .
  • X-ray Crystallography: Definitive structural confirmation via single-crystal analysis, though challenges in crystallization may require alternative methods like computational modeling .

Q. What are the stability considerations for this compound under varying pH conditions?

The compound’s stability is pH-dependent:

  • Acidic Conditions (pH < 5): Risk of protonation at the thiazole nitrogen, leading to ring-opening or decomposition.
  • Neutral to Basic Conditions (pH 7–9): Optimal stability; however, prolonged exposure to basic media may induce hydrolysis of the ketone group . Storage recommendations include inert atmospheres (argon) and desiccated environments to prevent oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?

Optimization strategies include:

  • Solvent Selection: Ethanol or DMSO for improved solubility of intermediates; microwave-assisted synthesis reduces reaction time and improves yields .
  • Catalyst Use: Transition-metal catalysts (e.g., Pd for cross-coupling) to accelerate coupling steps .
  • Temperature Control: Reflux conditions (70–90°C) for thiazole formation, with lower temperatures (25–40°C) for sensitive substitution reactions .

Q. What mechanistic insights explain the compound’s reactivity in oxidation and reduction reactions?

  • Oxidation: The thioxo group (C=S) in the thiazolidinone ring is prone to oxidation, forming sulfoxides or sulfones, which alter electronic properties and bioactivity. Controlled oxidation with mCPBA or H₂O₂ is used to study these pathways .
  • Reduction: NaBH₄ selectively reduces the ketone group to an alcohol, while LiAlH₄ may over-reduce the thiazole ring, necessitating careful reagent selection .

Q. How does structural modification (e.g., substituent variation) impact biological activity?

  • Phenoxy Group Modifications: Electron-donating groups (e.g., isopropyl, methyl) enhance lipophilicity and membrane permeability, critical for antimicrobial activity .
  • Benzothiazole Substitutions: Fluorine or chloro groups at specific positions increase binding affinity to enzymes like cyclooxygenase-2 (COX-2), as shown in anti-inflammatory assays . Quantitative structure-activity relationship (QSAR) models are recommended to predict bioactivity trends .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

Challenges include:

  • Isomer Interference: Co-elution of Z/E isomers in HPLC; resolved using chiral columns or ion-pair chromatography .
  • Low Detection Limits: LC-MS/MS with electrospray ionization (ESI) improves sensitivity, with a typical LOQ of 0.1 ng/mL in plasma .
  • Matrix Effects: Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) minimizes interference in biological samples .

Q. How does the compound interact with biological targets such as enzymes or receptors?

Mechanistic studies involve:

  • Molecular Docking: Computational models predict binding to the ATP-binding pocket of kinases or the active site of COX-2 .
  • Kinetic Assays: Surface plasmon resonance (SPR) or fluorescence polarization to measure binding constants (Kd values in µM range) .
  • Mutagenesis Studies: Site-directed mutagenesis of target proteins (e.g., serine→alanine) validates critical interaction residues .

Methodological Recommendations

  • Synthetic Reproducibility: Document reaction parameters (e.g., solvent purity, stirring rate) meticulously, as minor variations significantly impact yields .
  • Analytical Validation: Use triple-quadrupole MS for fragmentation studies to distinguish structural analogs .
  • Biological Assays: Include positive controls (e.g., indomethacin for COX-2 inhibition) and validate results across multiple cell lines to ensure robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.